3-Methoxy-2-methyl-6-nitroaniline

Description

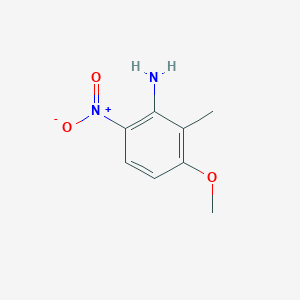

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-methyl-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-7(13-2)4-3-6(8(5)9)10(11)12/h3-4H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMNQAZCOOUZTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325457 | |

| Record name | 3-methoxy-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132873-82-6 | |

| Record name | 3-methoxy-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Methoxy 2 Methyl 6 Nitroaniline

Strategies for the Synthesis of 3-Methoxy-2-methyl-6-nitroaniline and Related Isomers

The preparation of this compound and its isomers relies on established reactions in aromatic chemistry, primarily nitration and amination. The regiochemical outcome of these reactions is highly dependent on the directing effects of the substituents already present on the aromatic ring.

Nitration Reactions in Substituted Aniline (B41778) Synthesis

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group (—NO2) onto an aromatic ring. masterorganicchemistry.com The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.comyoutube.com

The position of the incoming nitro group is directed by the electronic effects of the substituents on the aniline ring. The amino group (—NH2) and the methoxy (B1213986) group (—OCH3) are both activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. Conversely, the methyl group (—CH3) is a weakly activating, ortho-, para-directing group through an inductive effect. ulisboa.pt

In the synthesis of nitroanilines, direct nitration of aniline can be problematic. The strongly acidic conditions lead to the protonation of the amino group, forming the anilinium ion (—NH3+). youtube.comquora.com This ion is a meta-directing and deactivating group, leading to a significant amount of the meta-nitro product. quora.comquora.com To circumvent this, the amino group is often protected by acetylation to form an acetanilide. rsc.org The acetamido group (—NHCOCH3) is still an ortho-, para-director but is less activating and provides steric hindrance, often favoring the para-product. quora.commagritek.com

For a precursor like 2-methoxy-3-methylaniline, the directing effects of the methoxy and methyl groups would influence the position of nitration. The powerful ortho-, para-directing ability of the methoxy group would likely be a dominant factor.

A study on the nitration of N-acetyl and N-succinimidyl derivatives of toluidines demonstrated how regioselectivity is influenced by both electronic and steric factors. For instance, the nitration of 3-methylacetanilide yielded primarily 3-methyl-4-nitroaniline, a result favored by both the resonance effect of the acetamido group and the inductive effect of the methyl group. ulisboa.pt In contrast, for N-(3-methylphenyl)succinimide, the yield of 3-methyl-6-nitroaniline increased because the succinimide (B58015) group has a weaker activating effect. ulisboa.pt

| Starting Material | Major Nitration Product(s) | Key Factors Influencing Regioselectivity |

| 3-Methylacetanilide | 3-Methyl-4-nitroaniline (91%) | +R effect of acetamido group, +I effect of methyl group. ulisboa.pt |

| N-(3-Methylphenyl)succinimide | 3-Methyl-6-nitroaniline (62%) | Weaker activating effect of succinimide group. ulisboa.pt |

| 4-Methylacetanilide | 2-Nitro-4-methylaniline (97%) | +R effect of acetamido group. ulisboa.pt |

| N-(2-Methylphenyl)succinimide | 2-Methyl-3-nitroaniline (29%), 2-Methyl-5-nitroaniline (55%) | Steric hindrance nullifies the +R effect of the succinimide group, making the alkyl group the directing influence. ulisboa.pt |

Controlling reaction conditions is crucial for maximizing the yield of the desired isomer and minimizing byproducts. Low temperatures (typically 0-10°C) are often employed during nitration to manage the exothermic nature of the reaction and to reduce the formation of unwanted isomers and oxidation byproducts. The formation of tarry oxidation products is a known issue in the direct nitration of anilines. researchgate.net

One traditional method for producing 2-methyl-6-nitroaniline (B18888) involves the acetylation of o-toluidine, followed by nitration with mixed acids, and subsequent hydrolysis. researchgate.net A key challenge in this process is controlling the temperature during nitration, which can be difficult in a one-pot reaction. Separating the acetylation and nitration steps can improve temperature control and lead to a higher yield and purity of the final product. researchgate.net For example, a modified process reported a yield of 59.4% and a purity of up to 99.68% for 2-methyl-6-nitroaniline. researchgate.net

Another synthetic route to 2-methyl-6-nitroaniline starts from 4-amino-3-methylbenzenesulfonic acid. chemicalbook.com This multi-step process involves acetylation, nitration, and hydrolysis, with a reported yield of 82.0% and a purity of 98.2%. chemicalbook.com

Multi-Step Synthetic Pathways to Complex Architectures

The transformation of simpler molecules into complex compounds through multi-step synthesis is a cornerstone of organic chemistry. youtube.com In this context, this compound serves as a valuable intermediate. For instance, the synthesis of various biologically relevant heterocyclic compounds often involves the initial functionalization of aniline derivatives. wikipedia.org The presence of the nitro and amino groups allows for sequential reactions, such as diazotization of the amino group followed by coupling reactions or reduction of the nitro group to introduce a second amino functionality. wikipedia.org This diamino derivative can then undergo condensation reactions to form fused heterocyclic systems. The methoxy and methyl groups on the ring influence the regioselectivity of these transformations, guiding the assembly of complex structures. msu.edu

Advancements in Environmentally Benign Synthetic Protocols

Modern chemical synthesis places a strong emphasis on the development of environmentally friendly methods. In the synthesis of nitroaniline derivatives, traditional nitration reactions often employ harsh conditions and produce significant waste. patsnap.com Recent advancements focus on milder and more sustainable alternatives. One such approach involves the use of continuous flow reactors. This technology allows for precise control over reaction parameters, such as temperature and time, leading to higher yields, fewer byproducts, and improved safety. google.com For example, the synthesis of 4-methoxy-2-nitroaniline (B140478), a related compound, has been successfully demonstrated using a continuous flow process, highlighting a greener alternative to conventional batch methods. google.com These principles can be extended to the synthesis of this compound and its derivatives, reducing the environmental impact of their production.

Chemical Reactivity and Transformation Pathways

The reactivity of this compound is largely dictated by its functional groups, particularly the nitro group and the aromatic ring itself.

Reduction Reactions of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroanilines, yielding valuable diamine intermediates.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro compounds. wikipedia.org This process typically involves the use of a metal catalyst, such as nickel, platinum, or palladium, in the presence of hydrogen gas. google.com For example, bimetallic copper/nickel nanoparticles have shown high catalytic activity for the hydrogenation of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline. rsc.org The study revealed that a Cu0.7Ni0.3 catalyst at 140 °C for 2 hours resulted in a 95.7% conversion and 99.4% selectivity for the corresponding amine. rsc.org The activation energy for this specific nitroarene hydrogenation was calculated to be 19.74 kJ mol−1. rsc.org Similar catalytic systems and conditions can be applied to the reduction of this compound.

Table 1: Catalytic Hydrogenation of a Related Nitroaniline

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Cu0.7Ni0.3 | 140 | 2 | 95.7 | 99.4 |

Data from the hydrogenation of 3-nitro-4-methoxy-acetylaniline. rsc.org

Besides catalytic hydrogenation, various chemical reagents can effectively reduce the nitro group. unimi.it A common laboratory-scale method involves the use of metals in acidic media, such as iron powder and hydrochloric acid. Tin chloride is another effective reducing agent for this transformation. The Zinin reaction, which employs sodium sulfides, is a classic method for the reduction of nitroarenes. unimi.it A specific example for the synthesis of 3-methoxy-5-nitroaniline (B1585972) involves the use of sodium sulfide (B99878) and sodium bicarbonate in a methanol (B129727)/water mixture, which after refluxing for 30 minutes, yields the product in 93% yield. chemicalbook.com These methods provide alternative routes to the corresponding diamine from this compound.

Substitution Reactions at Aromatic Ring Positions

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The existing substituents on the ring direct the position of incoming electrophiles. The methoxy group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. msu.edu Conversely, the nitro group is a deactivating group and a meta-director. The interplay of these directing effects, along with the steric hindrance from the methyl group, will determine the outcome of substitution reactions such as nitration, halogenation, and sulfonation. msu.eduyoutube.com For instance, in electrophilic aromatic substitution, the electron-donating methoxy group would likely facilitate substitution at the positions ortho and para to it, while the electron-withdrawing nitro group would disfavor substitution. msu.edu

Investigation of Methoxy Group Reactivity

Common reagents for this purpose include strong protic acids and Lewis acids.

Strong Acids: Reagents such as hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave the ether bond. wikipedia.orgchem-station.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction, producing a phenol (B47542) and a methyl halide. chem-station.com

Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for demethylation, even at low temperatures, due to its strong Lewis acidity. chem-station.com Other Lewis acids like aluminum chloride (AlCl₃) can also facilitate this reaction, often requiring heat. chem-station.comgoogle.com

While the methoxy group is also an ortho-para director in electrophilic aromatic substitution, the existing substituents on this compound occupy these positions, making further substitution at these sites sterically hindered and electronically unfavorable. wikipedia.orglibretexts.org Therefore, the principal reactivity of the methoxy group itself is its potential conversion to a hydroxyl group.

Table 1: Common Reagents for O-Demethylation of Aryl Methoxy Ethers

| Reagent Class | Specific Reagent | Typical Conditions |

| Lewis Acid | Boron tribromide (BBr₃) | Inert solvent (e.g., DCM), low to ambient temp. |

| Lewis Acid | Aluminum chloride (AlCl₃) | Inert solvent, often requires heating. |

| Strong Protic Acid | Hydrobromic acid (HBr) | Aqueous or in acetic acid, requires heating (~130°C). chem-station.com |

| Strong Protic Acid | Hydroiodic acid (HI) | Requires heating. wikipedia.org |

Halogenation Studies (e.g., Bromination)

Halogenation of this compound involves an electrophilic aromatic substitution reaction. The outcome is directed by the combined electronic effects of the four substituents on the ring. The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho-para directing groups, while the methyl (-CH₃) group is a weak activator and the nitro (-NO₂) group is a strong deactivator and meta-director. libretexts.orgwikipedia.orgfiveable.me

The reactivity of the ring is significantly enhanced by the powerful activating effect of the amino group, making it highly susceptible to electrophilic attack. wikipedia.org The most probable site for halogenation, such as bromination with bromine water or Br₂ in acetic acid, would be the C-5 position. This position is ortho to the strongly activating amino group and para to the activating methyl group, making it the most nucleophilic site on the ring. The positions ortho to the methoxy group (C-2 and C-4) are already substituted.

Due to the high activation provided by the amino group, polysubstitution can be a competing reaction. wikipedia.org To achieve monosubstitution, it is often necessary to first protect the amino group, for example, by converting it to an amide (acetanilide) with acetyl chloride. wikipedia.org This moderates its activating effect and ensures more controlled halogenation.

Reactions Involving the Amino Group: Diazotization and Alkylation

The primary aromatic amine is one of the most reactive functional groups in this compound, readily undergoing reactions such as diazotization and alkylation.

Diazotization: This is a cornerstone reaction of primary aromatic amines, converting them into versatile diazonium salts. byjus.com The reaction is performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (typically 0–5 °C). organic-chemistry.orglibretexts.org The mechanism involves the formation of the electrophilic nitrosonium ion (NO⁺), which is attacked by the nucleophilic amino group. byjus.comyoutube.com Subsequent proton transfers and loss of a water molecule yield the aryl diazonium salt. byjus.com Although the electron-withdrawing nitro group decreases the basicity of the aniline, the diazotization reaction still proceeds effectively. wikipedia.org These diazonium salts are valuable intermediates, serving as precursors for a wide range of functional groups through reactions like the Sandmeyer reaction. wikipedia.org

Alkylation: The nitrogen atom of the amino group is nucleophilic and can be alkylated by various electrophiles. wikipedia.org

N-Alkylation with Alkyl Halides: A common laboratory method involves reacting the amine with alkyl halides. wikipedia.org Studies on the related compound 6-methyl-2-nitroaniline have shown that it can be effectively N-alkylated using alkyl halides in the presence of a strong base like sodium hydride (NaH). tandfonline.com

N-Alkylation with Alcohols: Industrially, N-alkylation of anilines can be achieved using alcohols like methanol at elevated temperatures over acid catalysts to produce N-methyl and N,N-dimethyl derivatives. wikipedia.org

Oxidation Studies of Aromatic Amine and Nitroso Functional Groups

The oxidation of the aromatic amine group in this compound can lead to different products depending on the oxidant and reaction conditions. The typical oxidation pathway for a primary aromatic amine proceeds first to a nitroso compound and then to a nitro compound. wikipedia.orgacs.org

The selective oxidation of primary aromatic amines to their corresponding nitroso derivatives can be achieved using specific catalytic systems. mdpi.com For instance, molybdenum-based catalysts in the presence of hydrogen peroxide (H₂O₂) have been shown to be effective. baranlab.org Further oxidation of the resulting nitroso group (-NO) to a nitro group (-NO₂) can be accomplished with stronger oxidizing agents. mdpi.com Reagents like sodium perborate (B1237305) in acetic acid have been used to convert anilines directly to nitroarenes. mdpi.com The selectivity of the oxidation can sometimes be controlled by adjusting reaction parameters; for example, using H₂O₂ with certain catalysts at room temperature may favor the nitroso compound, while higher temperatures can promote further oxidation to the nitro derivative. mdpi.com

Table 2: Oxidation Products of Aromatic Amines

| Reagent/System | Predominant Product | Reference |

| H₂O₂ / Molybdenum Catalyst | Nitroso Compound | baranlab.org |

| H₂O₂ / Peroxotungstophosphate (reflux) | Nitro Compound | mdpi.com |

| Sodium Perborate / Acetic Acid | Nitro Compound | mdpi.com |

| Potassium Permanganate (neutral) | Nitrobenzene (B124822) (from aniline) | wikipedia.org |

Photochemical Transformations of Methoxynitroaromatic Compounds

Nitroaromatic compounds are susceptible to photochemical degradation upon exposure to UV radiation. nih.govrsc.org While specific studies on this compound are not prevalent, research on analogous structures like nitrophenols provides insight into potential transformation pathways. acs.org

The photochemical fate of these molecules is highly dependent on the surrounding medium. acs.org

In Solution: In solvents like isopropanol, the photodegradation of nitrophenols primarily leads to oxidation products. acs.org

In Solid/Semisolid State: In a glassy or solid matrix, which can simulate atmospheric aerosol particles, photoreduction and dimerization products are more commonly observed. acs.org

The quantum yields for the photolysis of related nitrophenols have been found to be relatively low, indicating a degree of stability against photochemical breakdown. acs.org For this compound, it is plausible that irradiation could lead to a mixture of products arising from oxidation of the ring or methyl group, reduction of the nitro group to a nitroso or amino group, or dimerization reactions.

Degradation Mechanisms in Advanced Oxidation Processes (e.g., Fenton Oxidation)

Advanced Oxidation Processes (AOPs) are highly effective for the degradation of recalcitrant organic pollutants like nitroanilines. researchgate.net The Fenton process, which utilizes a mixture of ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), is a prominent AOP for this purpose. nih.govresearchgate.net

Studies on the Fenton and photo-Fenton (Fenton with UV light) degradation of 2-nitroaniline (B44862) and p-nitroaniline have elucidated the key operational parameters and mechanism. nih.govijret.orgnih.gov

Optimal Conditions: The degradation is most rapid at an acidic pH, typically around 3.0. nih.govijret.org The reaction rate is dependent on the concentrations of the substrate, Fe²⁺, and H₂O₂, although excessive H₂O₂ can inhibit the reaction by scavenging hydroxyl radicals. nih.gov

Mechanism: The process is initiated by the attack of •OH radicals on the aromatic ring. This leads to hydroxylation and subsequent ring-opening. researchgate.net The degradation cascade proceeds through the formation of intermediates like benzoquinone and various carboxylic acids (e.g., fumaric, maleic, oxalic acid) before eventual mineralization to CO₂, H₂O, and inorganic ions. researchgate.net The photo-Fenton process enhances the degradation rate by facilitating the photoreduction of Fe³⁺ back to Fe²⁺, thus generating additional hydroxyl radicals. ijret.org

Incompatibilities and Hazardous Reaction Considerations

As a nitroaniline derivative, this compound possesses intrinsic hazards associated with this class of compounds. Nitroanilines are energetic materials that can exhibit thermal instability and are considered reactive chemicals. researchgate.netnj.gov

Thermal Instability: These compounds can undergo significant exothermic decomposition at elevated temperatures, which can be explosive under certain conditions. researchgate.netnj.gov The decomposition temperature for similar compounds like p-nitroaniline is around 310°C. carlroth.com The thermal stability can be reduced by the presence of impurities. nih.gov

Incompatibilities: this compound is incompatible with strong oxidizing agents and strong acids (e.g., nitric acid, sulfuric acid). carlroth.comnih.govfishersci.com Violent reactions can occur with these substances.

Explosion Hazard: Like many organic compounds, fine dust of this compound can form an explosive mixture with air. carlroth.comchemos.de The compound itself may decompose explosively in a fire. nj.gov

The combination of an oxidizing nitro group and a reducing amino group within the same molecule creates the potential for intramolecular redox reactions, contributing to its energetic nature.

Spectroscopic Characterization and Structural Elucidation Studies of 3 Methoxy 2 Methyl 6 Nitroaniline

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and their vibrational modes.

Infrared (IR) Spectroscopic Investigations of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrations of functional groups within a molecule. In primary amines, the N-H stretching vibrations are particularly distinctive, typically appearing as two bands in the region of 3300-3500 cm⁻¹. wikipedia.org For substituted anilines, the positions of these bands can be influenced by the electronic effects of other substituents on the ring.

The nitro group (-NO₂) also exhibits strong and characteristic IR absorptions. These are due to asymmetric and symmetric stretching vibrations of the N=O bonds. Aromatic nitro compounds typically show an asymmetric stretching band in the range of 1500-1570 cm⁻¹ and a symmetric stretching band between 1300 cm⁻¹ and 1370 cm⁻¹. acs.org

The methoxy (B1213986) group (-OCH₃) is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and a prominent C-O stretching band. The aromatic C-O stretching vibration is typically observed in the 1200-1300 cm⁻¹ region. libretexts.org The methyl group (-CH₃) attached to the aromatic ring will also show characteristic C-H stretching and bending vibrations.

A general interpretation of the expected IR spectral regions for 3-Methoxy-2-methyl-6-nitroaniline is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Asymmetric Stretch | ~3500 |

| N-H Symmetric Stretch | ~3400 | |

| N-H Scissoring | ~1600 | |

| Nitro (-NO₂) | Asymmetric Stretch | 1570-1500 |

| Symmetric Stretch | 1370-1300 | |

| Methoxy (-OCH₃) | C-H Stretch | 2950-2850 |

| C-O Stretch (Aromatic) | 1275-1200 | |

| Methyl (-CH₃) | C-H Asymmetric Stretch | ~2960 |

| C-H Symmetric Stretch | ~2870 | |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| C=C Stretch (in-ring) | 1600-1450 | |

| C-H Out-of-plane Bend | 900-675 |

This table is generated based on typical ranges for these functional groups and may not represent experimentally verified data for this specific compound.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. This often means that non-polar bonds, which are weak in the IR spectrum, can produce strong signals in the Raman spectrum.

For this compound, the symmetric vibrations of the nitro group and the breathing modes of the aromatic ring are expected to be strong in the Raman spectrum. Studies on similar molecules, such as 2-methoxy-4-nitroaniline (B147289), have utilized FT-Raman spectroscopy to identify and assign various vibrational modes. scispace.com The combination of IR and Raman data allows for a more complete picture of the molecule's vibrational framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals, the connectivity of atoms can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. The aromatic region of the spectrum for this compound is expected to show distinct signals for the protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating amino and methoxy groups and the electron-withdrawing nitro group.

Protons ortho and para to the electron-donating groups will be shielded and appear at a lower chemical shift (upfield), while those ortho and para to the electron-withdrawing nitro group will be deshielded and appear at a higher chemical shift (downfield). pressbooks.pub The protons of the amino group (-NH₂) typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methoxy (-OCH₃) and methyl (-CH₃) protons will each appear as sharp singlets, with the methoxy protons generally appearing further downfield due to the deshielding effect of the adjacent oxygen atom.

Based on the structure of this compound, the following proton signals are expected:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 6.0 - 8.0 | Doublet, Triplet, or Multiplet | 2H |

| Amino (-NH₂) | Variable (broad) | Singlet | 2H |

| Methoxy (-OCH₃) | 3.7 - 4.0 | Singlet | 3H |

| Methyl (-CH₃) | 2.0 - 2.5 | Singlet | 3H |

This table is generated based on typical ranges for these functional groups and may not represent experimentally verified data for this specific compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts in ¹³C NMR are also influenced by the electronic environment.

Carbons attached to electronegative atoms like oxygen and nitrogen will be deshielded and appear at higher chemical shifts. For this compound, the carbon atoms of the aromatic ring will appear in the range of approximately 110-160 ppm. The carbon attached to the nitro group will be significantly deshielded, as will the carbons bonded to the methoxy and amino groups. The carbon of the methoxy group will be found around 55-60 ppm, while the methyl carbon will appear at a much higher field (lower ppm value).

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic C-NO₂ | 145 - 155 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-C | 110 - 130 |

| Aromatic C-H | 110 - 130 |

| Methoxy (-OCH₃) | 55 - 65 |

| Methyl (-CH₃) | 15 - 25 |

This table is generated based on typical ranges for these functional groups and may not represent experimentally verified data for this specific compound.

Two-Dimensional NMR Techniques for Connectivity Elucidation

While ¹H and ¹³C NMR provide significant structural information, two-dimensional (2D) NMR techniques are often necessary for unambiguous assignment of all signals and to confirm the connectivity of the molecule. Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton couplings, helping to identify which aromatic protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to determine proton-carbon correlations. HSQC identifies direct one-bond C-H connections, while HMBC reveals longer-range couplings over two or three bonds. By combining the information from these 2D NMR experiments, a complete and detailed structural map of this compound can be constructed, confirming the substitution pattern on the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For aromatic nitro compounds like this compound, electron ionization (EI) is a common method for generating ions.

The mass spectrum of a related compound, 2-methyl-6-nitroaniline (B18888), shows a molecular weight of 152.1506 g/mol . nist.gov In the case of this compound, the introduction of a methoxy group (-OCH3) would increase the molecular weight.

The fragmentation of such molecules under EI conditions often involves characteristic losses of small neutral molecules or radicals. For aryl ethers, a common fragmentation pathway is the cleavage of the C-O bond beta to the aromatic ring, which can be followed by the loss of carbon monoxide (CO). The presence of a nitro group (NO2) can lead to rearrangements and the loss of NO, NO2, or O. The amino group (NH2) can also influence fragmentation through the loss of HCN or H2CN.

A plausible fragmentation pattern for this compound could involve the initial loss of a methyl radical (CH3) from the methoxy group, followed by the elimination of CO. Another possibility is the loss of the nitro group (NO2) or a rearrangement involving the ortho-positioned methyl and nitro groups.

Table 1: Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z | Possible Neutral Loss |

| [M]+ | 182 | - |

| [M-CH3]+ | 167 | CH3 |

| [M-NO2]+ | 136 | NO2 |

| [M-CH3-CO]+ | 139 | CH3, CO |

Note: This table is based on general fragmentation patterns of related compounds and represents predicted values.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The presence of chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of chromophores) in this compound gives rise to a characteristic UV-Vis spectrum.

The key chromophores in this molecule are the nitro-substituted benzene ring. The nitro group (NO2) is a strong electron-withdrawing group, while the amino (NH2) and methoxy (OCH3) groups are electron-donating. This "push-pull" electronic arrangement leads to significant intramolecular charge transfer (ICT) character in the electronic transitions.

The UV-Vis spectrum is expected to show distinct absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the conjugated π-system of the benzene ring. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons from the oxygen and nitrogen atoms of the methoxy, amino, and nitro groups.

The position and intensity of these absorption bands are sensitive to the solvent polarity. In more polar solvents, a bathochromic (red) shift of the ICT band is often observed due to the stabilization of the more polar excited state.

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | 250-350 | High |

| n → π | 350-450 | Low to Medium |

| Intramolecular Charge Transfer (ICT) | > 400 | Medium to High |

Note: The exact λmax values can vary depending on the solvent used.

Advanced Structural Analysis Techniques

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and to determine its crystal structure. The XRPD pattern is a unique fingerprint of a crystalline solid.

For a crystalline powder of this compound, the XRPD pattern would consist of a series of diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are determined by the crystal lattice parameters (a, b, c, α, β, γ) and the arrangement of atoms within the unit cell.

Analysis of the XRPD data allows for the determination of the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. researchgate.net This information is fundamental to understanding the three-dimensional packing of the molecules in the solid state. For instance, studies on similar aromatic nitro compounds like 2-methoxy-4-nitroaniline have shown they can crystallize in systems such as the monoclinic or orthorhombic crystal system. researchgate.net

Table 3: Hypothetical X-ray Powder Diffraction Data

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 80 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 65 |

| 25.1 | 3.54 | 90 |

| 28.9 | 3.09 | 50 |

Note: This is a hypothetical representation of an XRPD pattern.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure. nih.gov It partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

The Hirshfeld surface can be mapped with various properties, such as d_norm, shape index, and curvedness, to highlight different aspects of intermolecular contacts.

d_norm : This property maps the normalized contact distance, revealing regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.

Shape Index : This helps to identify complementary hollows and bumps between adjacent molecules, which is characteristic of π-π stacking interactions. These are often visualized as adjacent red and blue triangles. nih.gov

Curvedness : This property distinguishes flat regions of the surface from areas of high curvature, which can help in identifying planar stacking arrangements.

For this compound, Hirshfeld analysis would likely reveal the presence of N-H···O hydrogen bonds between the amino group of one molecule and the nitro or methoxy group of a neighboring molecule. Additionally, C-H···O interactions are also probable. The aromatic rings may participate in π-π stacking interactions, which would be evident from the shape index map. nih.govnih.gov

Table 4: Summary of Intermolecular Interactions from Hirshfeld Surface Analysis

| Interaction Type | Atoms Involved | Visual Cue on Hirshfeld Surface |

| Hydrogen Bonding | N-H···O, C-H···O | Red spots on d_norm surface |

| π-π Stacking | Aromatic Rings | Adjacent red and blue triangles on shape index map |

| van der Waals Forces | All atoms | General surface contacts |

Computational Chemistry and Theoretical Investigations of 3 Methoxy 2 Methyl 6 Nitroaniline

Quantum Chemical Calculation Methodologies

Theoretical chemistry provides powerful tools for understanding molecular structure and reactivity. However, the application of these methods to 3-Methoxy-2-methyl-6-nitroaniline has not been documented in peer-reviewed research.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for predicting the electronic structure and properties of molecules. It balances computational cost with accuracy, making it suitable for analyzing substituted nitroaniline systems. Studies on related compounds, such as other substituted anilines and nitroaromatics, frequently employ DFT to optimize molecular geometries and calculate vibrational frequencies. However, no specific DFT studies detailing these properties for this compound are present in the current body of scientific literature.

Semi-Empirical Molecular Orbital Theory (e.g., PM3, GFN2-xTB)

Semi-empirical methods, which use parameters derived from experimental data to simplify quantum mechanical calculations, offer a faster alternative to ab initio methods and DFT. umn.edu These are particularly useful for larger molecules or for preliminary analyses. While methods like PM3 (Parametrized Model 3) have been applied to a wide range of organic molecules, their specific application to elucidate the properties of this compound has not been published.

Basis Set Selection and Functional Evaluation for Accuracy

The accuracy of any DFT calculation is highly dependent on the choice of the functional and the basis set. A functional approximates the exchange-correlation energy, while a basis set is a set of mathematical functions used to build molecular orbitals. The selection process involves balancing the desired accuracy with computational feasibility. For substituted anilines, a variety of functionals and basis sets have been evaluated to find the optimal combination for predicting properties like oxidation potentials. umn.edu Nevertheless, no research is available that evaluates or applies specific functionals or basis sets for the computational study of this compound.

Electronic Structure Analysis

The electronic structure of a molecule, particularly the nature of its frontier molecular orbitals, is critical to understanding its reactivity and electronic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For substituted anilines, a good correlation has been found between oxidation potential and the computed energy of the HOMO. umn.edu However, specific values for the HOMO and LUMO energetics of this compound have not been calculated and reported in the literature.

Energy Band Gap Determination

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. This value is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A small gap suggests high reactivity, while a large gap implies high stability. Without established HOMO and LUMO energy values for this compound, its energy band gap remains undetermined.

Thermodynamic and Kinetic Modeling of Chemical ProcessesComputational modeling can determine key thermodynamic properties such as the enthalpy of formation, Gibbs free energy, and entropy for this compound. Furthermore, kinetic modeling can be applied to study the reaction rates and activation energies of processes involving this compound. For instance, studies on the thermal decomposition of related nitroaromatic compounds have used these methods to elucidate reaction mechanisms and stability. Similar analyses on 4-methoxy-2-nitroaniline (B140478) have calculated kinetic and thermodynamic parameters like activation energy and enthalpy.researchgate.netHowever, no such published data exists specifically for this compound.

Thermodynamic Parameters of Dissolution and Phase Equilibria

The thermodynamic functions of dissolution can be calculated using the van't Hoff and Gibbs equations. For instance, the analysis of 4-nitroaniline (B120555) in ethanol-water mixtures has shown that the driving mechanism for the dissolution process can vary depending on the solvent composition, being entropy-driven in water-rich mixtures aksaray.edu.trresearchgate.net.

Phase equilibria, particularly solid-liquid equilibria, are crucial for the purification and crystallization processes of chemical compounds. Isothermal phase diagrams can be determined experimentally and modeled using various thermodynamic models. For example, the solid-liquid phase equilibria for the ternary system of 2-methyl-4-nitroaniline (B30703) and 2-methyl-6-nitroaniline (B18888) in ethyl acetate (B1210297) have been studied, providing a basis for understanding the phase behavior of isomeric mixtures researchgate.net.

Table 1: Thermodynamic Models for Solid-Liquid Equilibria

| Model | Description | Applicability |

| Apelblat Equation | A semi-empirical model that relates solubility to temperature. | Often provides good correlation for the solubility of organic compounds in various solvents. |

| Wilson Model | A model based on the concept of local composition, accounting for molecular interactions. | Used to describe the thermodynamic properties of liquid mixtures and can be applied to solubility data. |

| NRTL Model | The Non-Random Two-Liquid model is another local composition model. | Widely used for phase equilibrium calculations in chemical engineering. |

| λh Equation (Buchowski-Ksiazczak) | A two-parameter model that relates solubility to temperature and the enthalpy of fusion. | Effective in correlating the solubility of solids in various solvents. |

This table is generated based on common thermodynamic models used in solubility studies of related compounds.

Reaction Barrier Calculations and Transition State Analysis

Computational chemistry plays a pivotal role in elucidating reaction mechanisms by calculating the energy barriers of reactions and characterizing the geometry of transition states. For nitroaniline derivatives, several types of reactions are of interest, including electrophilic aromatic substitution, nucleophilic substitution, and reactions involving the nitro and amino groups.

For instance, the palladium-catalyzed denitrative coupling of nitroarenes involves the oxidative addition of the Ar–NO₂ bond to the palladium center, forming an Ar–Pd(II)–NO₂ intermediate acs.org. Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, calculate the activation energies for each step, and visualize the structure of the transition states acs.org. Such studies have been instrumental in supporting proposed catalytic cycles for these complex transformations acs.org.

In the context of this compound, theoretical calculations could be used to predict its reactivity in similar palladium-catalyzed reactions or other transformations. The electronic effects of the methoxy (B1213986), methyl, and nitro groups, as well as their steric hindrance, would significantly influence the reaction barriers. For example, the electron-donating methoxy and methyl groups and the electron-withdrawing nitro group would affect the electron density on the aromatic ring and the nitrogen atom of the amino group, thereby influencing the molecule's nucleophilicity and susceptibility to electrophilic attack.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models can simulate these solvent effects, providing a deeper understanding of the solute-solvent interactions.

Studies on related compounds like 2-methoxy-4-nitroaniline (B147289) have shown that its solubility varies greatly depending on the solvent, with higher solubility in polar aprotic solvents like N-methylpyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO) and lower solubility in water researchgate.net. This can be attributed to the specific interactions between the solute and solvent molecules.

Computational approaches to model solvent effects range from implicit solvent models, where the solvent is treated as a continuum with a specific dielectric constant, to explicit solvent models, where individual solvent molecules are included in the calculation. The latter, often in the form of quantum mechanics/molecular mechanics (QM/MM) models, can provide a more detailed picture of the specific hydrogen bonding and van der Waals interactions between the solute and the solvent molecules rug.nl. These interactions can alter the molecular geometry, electronic structure, and ultimately the reactivity and spectral properties of the solute. For this compound, solvent effects would be crucial in determining its behavior in different chemical environments.

Advanced Computational Methodologies

To address more complex aspects of molecular behavior, advanced computational techniques are employed. These methods provide deeper insights into the conformational landscape, electronic structure, and optical properties of molecules like this compound.

Conformer Sampling and Conformational Analysis

Computational methods for conformational analysis involve systematically or stochastically sampling the conformational space to locate low-energy structures acs.org. The geometry of these conformers is then optimized, and their relative energies are calculated using quantum mechanical methods. For substituted anilines, the orientation of the amino group and other substituents relative to the benzene (B151609) ring are key conformational features wikipedia.orgnih.gov. In the case of this compound, intramolecular hydrogen bonding between the amino and nitro or methoxy groups could play a significant role in stabilizing certain conformations.

Table 2: Key Torsional Angles for Conformational Analysis of this compound

| Torsional Angle | Description | Expected Influence on Conformation |

| C-C-O-C | Rotation around the C(aryl)-O bond of the methoxy group. | Steric hindrance with the adjacent methyl group will be a major factor. |

| C-C-N-H | Rotation of the amino group. | Intramolecular hydrogen bonding with the ortho-nitro group is highly likely, favoring a planar arrangement. |

| C-C-N-O | Rotation of the nitro group. | The nitro group may twist out of the plane of the ring to relieve steric strain with the adjacent methyl group. |

This table is a theoretical representation of the key conformational parameters for the specified compound.

Fractional Occupation Number Weighted Densities (FOD) in Reactivity Studies

For molecules with complex electronic structures, such as those with significant static electron correlation, standard single-reference quantum chemical methods may not be adequate. The Fractional Occupation Number Weighted Density (FOD) analysis is a theoretical tool used to diagnose and visualize such complicated electronic structures researchgate.netnih.govcomporgchem.com.

FOD analysis, often performed using finite-temperature DFT, helps to identify regions in a molecule with "hot" electrons, which are strongly correlated and chemically active researchgate.netcomporgchem.com. This method can be used to measure biradical character and to select the appropriate active space for more advanced multiconfigurational calculations researchgate.netnih.gov. For a molecule like this compound, FOD analysis could be particularly useful in studying potential photochemical reactions or other processes involving excited states where the electronic structure becomes more complex. While direct applications to this specific molecule are not documented, the methodology is broadly applicable to nitroaromatic compounds.

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

Molecules with a "push-pull" electronic structure, featuring electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit significant nonlinear optical (NLO) properties. Nitroanilines are classic examples of such molecules, with the amino group acting as the electron donor and the nitro group as the electron acceptor researchgate.netnih.gov. This compound also fits this description.

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is particularly important for second-harmonic generation, a key NLO phenomenon rug.nl. Computational chemistry provides a powerful means to calculate these properties. Time-dependent density functional theory (TD-DFT) is a commonly used method for this purpose nih.gov.

Table 3: Computational Parameters for NLO Property Calculations

| Parameter | Description | Relevance to NLO Properties |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Contributes to the molecular organization in condensed phases, which is crucial for bulk NLO effects. |

| Linear Polarizability (α) | The linear response of the electron cloud to an applied electric field. | A fundamental electrical property that influences the refractive index. |

| First Hyperpolarizability (β) | The quadratic response of the electron cloud to an applied electric field. | Determines the second-order NLO response, such as second-harmonic generation. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap is generally associated with larger hyperpolarizabilities. |

This table outlines the key computational outputs in the study of NLO properties.

Non Clinical Applications and Research Utility of 3 Methoxy 2 Methyl 6 Nitroaniline

Role as a Synthetic Intermediate in Organic Chemistry

The strategic placement of functional groups makes 3-Methoxy-2-methyl-6-nitroaniline a valuable precursor in multi-step organic synthesis. The nitro and amino groups, in particular, offer versatile handles for a variety of chemical transformations, allowing chemists to build intricate molecular architectures.

Precursor for Complex Organic Molecules

This compound is primarily utilized as a starting material for creating more complex molecules. The presence of both an electron-donating amino group and an electron-withdrawing nitro group allows for selective chemical reactions. For instance, the amino group can be readily converted into a diazonium salt, which is a gateway to numerous other functionalities via Sandmeyer-type reactions. wikipedia.org Concurrently, the nitro group can be reduced to an amine, opening up another avenue for chemical modification. This dual reactivity is fundamental to its role in building complex heterocyclic systems.

Building Block for Heterocyclic Systems (e.g., Indoles, Quinolines, Carbazoles)

The synthesis of heterocyclic compounds—cyclic structures containing atoms of at least two different elements in their rings—is a cornerstone of medicinal chemistry and material science. This compound and its close analogs are instrumental in constructing several important heterocyclic scaffolds.

Indoles: Indole (B1671886) derivatives can be synthesized using methods like the Reissert indole synthesis, which traditionally starts from an ortho-nitrotoluene derivative. wikipedia.orgyoutube.com In this process, the ortho-nitrotoluene is first condensed with diethyl oxalate (B1200264). wikipedia.org The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization to form the indole ring. wikipedia.org By using a substituted starting material like this compound, this method allows for the creation of specifically functionalized indoles, which are prevalent in many biologically active compounds. chim.it

Quinolines: Quinolines are another class of heterocyclic compounds with significant applications. The Doebner-Miller reaction is a classic method for synthesizing quinolines by reacting an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.org Substituted anilines, including nitroanilines, can be employed in these reactions to produce quinolines with specific substitution patterns, which can then be further modified for various research purposes. wikipedia.orgresearchgate.net

Carbazoles: Research has demonstrated the synthesis of carbazole (B46965) derivatives, such as 3-Methoxy-6-methyl-9H-carbazole, using nitroarenes as precursors. rsc.org A general method involves reacting a nitroarene with a Grignard reagent, followed by a light-promoted tandem coupling reaction to form the carbazole ring system. rsc.org This positions this compound as a logical starting material for producing methoxy- and methyl-substituted carbazoles.

Table 1: Heterocyclic Systems Derived from this compound Precursors

| Heterocyclic System | Synthetic Method | Key Features |

|---|---|---|

| Indoles | Reissert Indole Synthesis | Involves condensation with diethyl oxalate followed by reductive cyclization of the nitro group. wikipedia.orgyoutube.com |

| Quinolines | Doebner-Miller Reaction | Reaction of the aniline with α,β-unsaturated carbonyl compounds under acidic conditions. wikipedia.org |

| Carbazoles | Light-Promoted Tandem Coupling | Reaction of the nitroarene with a Grignard reagent to facilitate cyclization. rsc.org |

Material Science and Dye Chemistry Research

The electronic properties conferred by the nitro and amino groups make this compound and the materials derived from it valuable in the fields of dye chemistry and material science.

Application in the Synthesis of Dyes and Pigments

Primary aromatic amines are foundational to the manufacture of azo dyes. wikipedia.org The synthesis typically involves a diazotization reaction, where the amine group is converted into a highly reactive diazonium salt using nitrous acid at low temperatures. wikipedia.orgyoutube.com This diazonium salt is then reacted with a coupling component, often a phenol (B47542) or another aniline, to form a highly colored azo compound. wikipedia.org Nitroanilines are common precursors in this process. azom.com The nitro group can be reduced to a second amino group, creating a diamine that can be used to produce more complex dye structures. The specific substituents on the aniline ring, such as the methoxy (B1213986) and methyl groups in this compound, influence the final color and properties of the dye. nih.gov

Development of Organic Photoconductors

While direct application of this compound in photoconductors is not widely documented, it serves as a precursor to carbazole systems, which are renowned for their use in organic electronics. mdpi.comresearchgate.net Carbazole derivatives are known for their excellent hole-transport capabilities, high thermal stability, and photoconductive properties. mdpi.commdpi.com These characteristics make them essential components in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (solar cells). mdpi.comrsc.org By synthesizing specific carbazole structures from precursors like this compound, researchers can tune the electronic properties of these materials for enhanced device performance. mdpi.comrsc.org

Precursor for Polymer and Resin Production

Aniline and its derivatives are critical monomers in the polymer industry. wikipedia.org The most significant use of aniline is in the production of methylene (B1212753) diphenyl diisocyanate (MDI), a key component in the manufacture of polyurethanes. wikipedia.org Furthermore, substituted anilines can be polymerized to create conducting polymers. researchgate.netnih.gov The copolymerization of aniline with nitroanilines has been explored to modify the properties of the resulting polymers. researchgate.netacs.org Such polymers and copolymers are investigated for their electrical conductivity and potential use in various electronic applications. The presence of functional groups on the monomer, like in this compound, allows for the production of polymers with tailored processability and electronic characteristics. researchgate.net

Table 2: Material Science and Dye Chemistry Applications

| Application Area | Role of this compound | Resulting Products/Materials |

|---|---|---|

| Dye & Pigment Synthesis | Precursor for Azo Dyes | Diazonium salt intermediate for coupling reactions, leading to various colored compounds. wikipedia.orgazom.com |

| Organic Photoconductors | Intermediate for Carbazole Synthesis | Carbazole-based polymers and molecules for hole-transport layers in OLEDs and solar cells. mdpi.commdpi.com |

| Polymer & Resin Production | Monomer/Co-monomer | Substituted polyanilines and polyurethanes with specific electronic and physical properties. wikipedia.orgresearchgate.net |

Exploration of Biological Activities (Excluding Clinical Trials and Toxicity)

The biological activities of this compound and related compounds are a subject of ongoing research, providing insights into fundamental biochemical processes.

Nitroaromatic compounds, including this compound, are known to undergo various enzyme-catalyzed reactions, primarily nitroreduction. This process, catalyzed by a variety of enzymes known as nitroreductases, involves the reduction of the nitro group (NO₂) to a nitroso, hydroxylamino, and finally an amino (NH₂) group. wikipedia.orgnih.gov These enzymes are found in gut microbiota, various other phyla, and mammalian cells. nih.gov The reduction can occur through a radical mechanism involving single electron transfers or by successive two-electron steps. wikipedia.org

Bacteria have evolved diverse pathways to metabolize nitroaromatic compounds. nih.gov For instance, some bacteria can reduce the aromatic ring of dinitro and trinitro compounds through the addition of a hydride ion, leading to the elimination of a nitrite (B80452). nih.gov Monooxygenase and dioxygenase enzymes can also initiate the degradation of nitroaromatic compounds by adding oxygen atoms to the ring, which precipitates the removal of the nitro group. nih.govresearchgate.net Furthermore, the reduction of the nitro group to a hydroxylamine (B1172632) can be the initial step in the productive metabolism of some nitroaromatic compounds, leading to hydroxylated intermediates that can undergo ring fission. nih.gov

A specific example of enzymatic transformation is the hydrolysis of the amino group from 5-nitroanthranilic acid by 5NAA-aminohydrolase, a metalloprotease, to form 5-nitrosalicylic acid, demonstrating a unique deamination reaction where the nitro group remains intact. nih.gov While direct studies on this compound are not prevalent, the existing research on similar compounds provides a framework for predicting its enzymatic transformations.

Substituted anilines, such as this compound, are utilized as model compounds to investigate molecular interactions with biological macromolecules. The substituent groups on the aniline ring significantly influence these interactions. Studies on substituted anilines have shown that their toxic effects on submitochondrial particles are related to the nature and position of the substituents. nih.gov Electron-withdrawing groups tend to increase toxicity, while electron-donating groups may reduce it. nih.gov Quantitative structure-activity relationship (QSAR) studies indicate that the toxicity of substituted anilines correlates with their hydrogen bonding capacity, suggesting that interactions between the amino group and polar groups at the membrane-water interface are crucial. nih.gov

Furthermore, substituted polyanilines have been used to create polymer electrodes for studying interactions with redox proteins like cytochrome c and the enzyme sulfite (B76179) oxidase. rsc.org These studies demonstrate that the polymer films can immobilize proteins and facilitate electrochemical detection, with the degree of sulfonation on the polyaniline affecting the catalytic current. rsc.org Although direct molecular interaction studies involving this compound are limited, research on related compounds like (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline has explored π–π stacking interactions between aromatic rings in the crystalline state. nih.govresearchgate.net Such non-covalent interactions are fundamental in the binding of small molecules to biological targets. The use of small molecule fluorescent probes, often based on aromatic structures, is also a key area of research for tracking and detecting biomolecules. nih.govmdpi.com

Aromatic amines, including substituted nitroanilines like this compound, are versatile precursors in the synthesis of a wide array of organic molecules with potential biological activities. wikipedia.org Primary aromatic amines are foundational in the production of azo dyes and can be transformed into various other functional groups through diazotization reactions. wikipedia.org

The nitro group itself is a significant pharmacophore and is present in numerous compounds with a broad spectrum of biological activities, including antimicrobial and antineoplastic properties. researchgate.netnih.gov The synthesis of novel heterocyclic compounds, which are scaffolds for many pharmaceuticals, often utilizes precursors containing nitro and amino functionalities. For instance, nitrated benzothiazoles with potential antibacterial activity have been synthesized from nitroanilines. researchgate.net Similarly, various N-heterocyclic frameworks, such as pyrroles and quinolines, can be synthesized using reactions that may involve substituted anilines as starting materials or intermediates. nih.gov Research has also demonstrated the synthesis of nitrone derivatives with antimicrobial activity starting from the reduction of nitrobenzene (B124822) derivatives. researchgate.net While specific examples detailing the use of this compound as a precursor are not widely published, its structure suggests its potential as a starting material for creating more complex molecules for biological screening. mdpi.comnih.gov

Environmental Chemistry Research

The presence and transformation of nitroaromatic amines like this compound in the environment are of significant interest due to their potential persistence and the formation of various by-products.

The environmental degradation of nitroaromatic compounds can proceed through both biotic and abiotic pathways. nih.gov Bacteria have developed a range of mechanisms to break down these compounds, often initiating the process with oxidation, reduction, or hydride ion attack. nih.gov The reduction of the nitro group to an amino group is a common initial step, which can be followed by mineralization or immobilization onto soil particles. nih.gov

Abiotic degradation processes also play a crucial role. navy.mil For example, the photo-Fenton process has been shown to effectively degrade p-nitroaniline in water, with optimal conditions leading to over 98% degradation within 30 minutes. nih.gov The degradation involves the destruction of the conjugated π-system of the aromatic ring. nih.gov Kinetic studies of the Fenton oxidation of p-nitroaniline have shown that the reaction rate is influenced by pH, and the concentrations of hydrogen peroxide, ferrous ions, and the initial substrate. nih.gov Photodegradation is another significant abiotic pathway for nitroaromatic compounds, with the solvent environment and presence of other substances like phenols affecting the reaction yields and products. nih.gov For instance, the photodegradation of 1-nitropyrene (B107360) can lead to different products depending on the solvent, such as 1-hydroxy-2-nitropyrene in toluene (B28343) and benzene (B151609). nih.gov While specific degradation pathways for this compound are not detailed in the literature, the principles derived from studies of similar compounds suggest a complex interplay of biotic and abiotic processes leading to a variety of transformation products.

Aromatic amines are a significant class of environmental pollutants originating from various industrial activities. nih.gov Their fate and transformation in the environment are governed by a combination of chemical properties and environmental conditions. snu.ac.kr Biodegradation is a major mechanism for the removal of these compounds from contaminated sites, with many bacteria capable of using monocyclic aromatic amines as a source of carbon and energy. nih.govnih.govresearchgate.net

Data Tables

Table 1: Investigated Biological Activities of Related Nitroaromatic Compounds

| Compound Class | Biological Interaction/Activity Studied | Research Focus |

|---|---|---|

| Substituted Anilines | Interaction with submitochondrial particles | Understanding structure-toxicity relationships and membrane interactions. nih.gov |

| Substituted Polyanilines | Interaction with redox proteins (cytochrome c) and enzymes (sulfite oxidase) | Development of polymer-based bio-analytical electrodes. rsc.org |

| Nitroaromatic Compounds | Enzymatic nitroreduction | Elucidating metabolic pathways in various organisms. wikipedia.orgnih.gov |

| 5-Nitroanthranilic Acid | Enzymatic deamination by 5NAA-aminohydrolase | Characterizing novel enzyme function and biodegradation pathways. nih.gov |

Table 2: Environmental Degradation Studies of Related Aromatic Amines

| Compound/Class | Degradation Process | Key Findings |

|---|---|---|

| p-Nitroaniline | Solar Photo-Fenton Oxidation | >98% degradation under optimal conditions; destruction of the aromatic ring. nih.gov |

| p-Nitroaniline | Fenton Oxidation | Reaction kinetics are highly dependent on pH, and concentrations of H₂O₂ and Fe²⁺. nih.gov |

| 1-Nitropyrene | Photodegradation | Degradation yields and products are solvent-dependent; formation of hydroxylated and nitrosopyrene products. nih.gov |

| Aniline | Biodegradation in Biofilm Reactor | High COD removal efficiency, demonstrating microbial degradation potential. bioline.org.br |

Q & A

Basic Synthesis Optimization

Q: What methods are recommended for optimizing the synthesis of 3-Methoxy-2-methyl-6-nitroaniline in laboratory settings? A: A nucleophilic substitution approach, similar to protocols used for structurally related nitroanilines, is effective. For example, using triethylamine (TEA) as a base in anhydrous ethanol can enhance reaction efficiency. Reaction conditions (e.g., temperature, stoichiometry of methoxy and nitro precursors) should be systematically varied to maximize yield. Monitor progress via thin-layer chromatography (TLC) and purify using column chromatography .

Advanced Regioselectivity in Nitration

Q: How can regioselectivity challenges during nitration of methoxy-methyl-substituted anilines be addressed? A: Regioselectivity is influenced by directing groups. The methoxy group (-OCH₃) acts as an ortho/para director, while the methyl group (-CH₃) may sterically hinder specific positions. Computational modeling (e.g., DFT calculations) can predict preferential nitration sites. Experimentally, controlled nitration with mixed acids (H₂SO₄/HNO₃) at low temperatures (0–5°C) can favor desired products, validated by HPLC-MS .

Basic Spectroscopic Characterization

Q: What spectroscopic techniques are critical for characterizing this compound? A: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential. For NMR, analyze aromatic proton splitting patterns (e.g., δ 6.5–8.5 ppm for nitroaromatics) and methoxy group singlet (~δ 3.8 ppm). IR confirms nitro (-NO₂) stretches (~1520 cm⁻¹) and methoxy (C-O) bands (~1250 cm⁻¹). Compare with reference spectra of analogous compounds .

Advanced Structural Elucidation via X-ray Crystallography

Q: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound? A: Single-crystal X-ray diffraction provides unambiguous bond lengths, angles, and spatial arrangement. Crystallize the compound in a suitable solvent (e.g., ethanol/water mixtures) and analyze using a diffractometer. Refinement software (e.g., SHELXL) can validate substituent positions and intermolecular interactions, critical for confirming regiochemistry .

Basic Stability and Storage Protocols

Q: What storage conditions are recommended to maintain the stability of this compound? A: Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 0–6°C to prevent degradation via hydrolysis or photolysis. Periodic purity checks via melting point analysis (literature range: 139–142°C) and GC-MS are advised .

Advanced Kinetic Stability Studies

Q: How can kinetic stability under varying pH and temperature conditions be assessed? A: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–10) at 25–60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for nitroaromatics) and calculate rate constants. Arrhenius plots can extrapolate shelf-life under standard storage conditions .

Basic Safety and Handling Guidelines

Q: What safety precautions are necessary when handling this compound? A: Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may be sensitizing; avoid inhalation or skin contact. Refer to Safety Data Sheets (SDS) for spill management and disposal protocols compliant with REACH regulations .

Advanced Computational Toxicology Profiling

Q: How can computational models predict the toxicity profile of this compound? A: Use QSAR (Quantitative Structure-Activity Relationship) tools like EPA’s TEST or OECD Toolbox to estimate mutagenicity and ecotoxicity. Molecular docking studies can identify potential interactions with biological targets (e.g., cytochrome P450 enzymes) .

Advanced Data Contradiction Analysis

Q: How should researchers reconcile conflicting spectral data (e.g., NMR vs. MS) for this compound? A: Employ triangulation: repeat experiments, cross-validate with alternative techniques (e.g., high-resolution MS for molecular ion confirmation), and consult crystallographic data. Statistical methods (e.g., PCA) can identify outliers or systematic errors in datasets .

Advanced Environmental Degradation Pathways

Q: What methodologies identify environmental degradation products of this compound? A: Simulate environmental conditions (e.g., UV exposure, microbial activity) and analyze degradation via LC-QTOF-MS. Isotopic labeling (e.g., ¹⁴C-tracers) can track metabolic pathways in soil/water systems. Data from EPA DSSTox can guide hazard assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.